4-氯-3-(三氟甲基)苯甲酰胺

描述

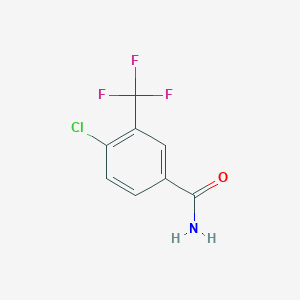

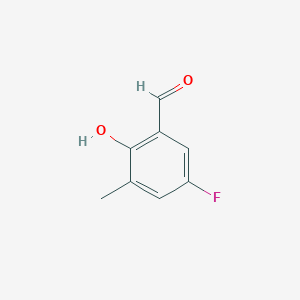

4-Chloro-3-(trifluoromethyl)benzamide is a chemical compound that has been studied for its potential use in various applications, including the development of new antituberculosis drugs and antitumor activities. The compound is characterized by the presence of a chloro and a trifluoromethyl group attached to a benzamide moiety, which is a common structure in medicinal chemistry due to its bioactive properties.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a precursor for the synthesis of benzothiazinones, which are promising antituberculosis drug candidates, has been structurally characterized, indicating the potential for similar synthetic routes to be applied to 4-Chloro-3-(trifluoromethyl)benzamide . Additionally, the synthesis of a structurally similar compound, 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, has been achieved through the condensation of 1-chloro-4-isocyanato-2-(trifluoromethyl)benzene with other reagents, suggesting possible synthetic pathways for the title compound .

Molecular Structure Analysis

The molecular structure of 4-Chloro-3-(trifluoromethyl)benzamide can be inferred from related compounds. Theoretical calculations using quantum chemistry codes have been performed to determine the geometrical parameters of a similar compound, 4-Chloro-N-(3-chlorophenyl)benzamide, which showed good agreement with experimental X-ray diffraction data . This suggests that similar computational methods could be used to analyze the molecular structure of 4-Chloro-3-(trifluoromethyl)benzamide.

Chemical Reactions Analysis

While specific chemical reactions involving 4-Chloro-3-(trifluoromethyl)benzamide are not detailed in the provided papers, the structural characterization of related compounds provides insights into the reactivity of such molecules. The presence of the benzamide group is known to participate in various chemical reactions, which could be relevant for the title compound as well .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-3-(trifluoromethyl)benzamide can be deduced from studies on similar compounds. For example, the crystal structure, spectral IR, NMR, and UV-Vis investigations of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide have been reported, along with theoretical calculations that strongly agree with the experimental data . These studies provide a basis for understanding the properties of 4-Chloro-3-(trifluoromethyl)benzamide, as both compounds share the benzamide moiety and halogen substitutions on the aromatic ring.

科学研究应用

Precursors for Antitubercular Drug Synthesis

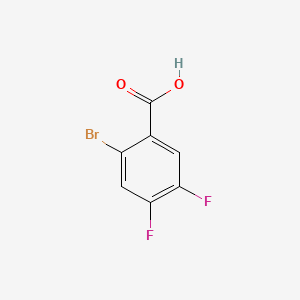

4-Chloro-3-(trifluoromethyl)benzamide and its derivatives have been explored as precursors in the synthesis of new antituberculosis drug candidates. For instance, the structures of related compounds, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid and benzamide, have been characterized for their role in developing 8-nitro-1,3-benzothiazin-4-ones, a class of promising antitubercular drugs (Richter et al., 2021).

Ultrasound-Assisted Synthesis in Drug Development

The application of 4-Chloro-3-(trifluoromethyl)benzamide derivatives in drug development is evidenced by the ultrasound-assisted synthesis of novel compounds with anti-tubercular properties. A study synthesized a series of such derivatives and evaluated them for in vitro anti-tubercular activity, demonstrating promising results (Nimbalkar et al., 2018).

Crystal Structure Analysis for Pharmaceutical Development

The crystal structure of 4-Chloro-N-(3-chlorophenyl)benzamide, a related compound, has been theoretically studied to understand its geometrical parameters, which are crucial in pharmaceutical development (Panicker et al., 2010).

Identification in PPARdelta Antagonism

4-Chloro-3-(trifluoromethyl)benzamide derivatives have been identified as selective ligands for PPARdelta (peroxisome proliferator-activated receptor delta), with one compound, GSK3787, showing potential for elucidating PPARdelta cell biology and pharmacology (Shearer et al., 2010).

Understanding Electronic and Dielectric Properties

Studies on derivatives of benzamide, including 4-chloro-phenyl-benzamide, have been conducted to understand their electronic and dielectric properties. This research is significant for applications in semiconducting materials and photonic band gap materials (Sreepad, 2016).

Antidepressant Synthesis

4-Chloro-N-(3-chloropropyl)benzamide, a derivative, has been utilized in the synthesis of the antidepressant Befol. This process involves several stages, including the synthesis of 4-chlorobenzoic acid chloroanhydride and 3-morpholinopropionitrile, highlighting the compound's importance in pharmaceutical manufacturing (Donskaya et al., 2004).

Analyzing Weak Interactions in Crystal Packing

The role of halogen-involved intermolecular interactions and isostructurality in crystal packing of benzamides, including derivatives of 4-Chloro-3-(trifluoromethyl)benzamide, has been studied. These investigations are crucial for understanding the crystal structures and packing characteristics of benzamide molecules, which can have implications in drug design and materials science (Mondal et al., 2018).

Anticancer Research

4-Chloro-3-(trifluoromethyl)benzamide derivatives have been synthesized and characterized for their antitumor activity. For example, the synthesis of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide demonstrated inhibitory capacity against cancer cell lines, indicating the potential of these compounds in anticancer research (Ji et al., 2018).

安全和危害

属性

IUPAC Name |

4-chloro-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3NO/c9-6-2-1-4(7(13)14)3-5(6)8(10,11)12/h1-3H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIYDLRBTABXQSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60396193 | |

| Record name | 4-chloro-3-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-(trifluoromethyl)benzamide | |

CAS RN |

62584-23-0 | |

| Record name | 4-chloro-3-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(Trifluoromethyl)phenyl]aniline](/img/structure/B1334235.png)

![3-amino-N,N-diethyl-4-[(2-hydroxyethyl)amino]benzene-1-sulfonamide](/img/structure/B1334252.png)